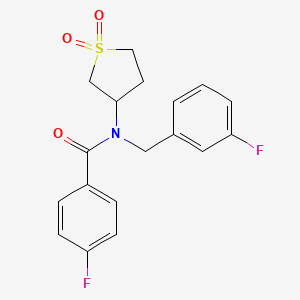

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide

Descripción

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety and dual aromatic fluorination. This compound belongs to a class of molecules where the benzamide scaffold is modified to enhance electronic, steric, or pharmacokinetic properties.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLWYGOJPVFSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHFN\OS

- Molecular Weight : 365.4 g/mol

- Functional Groups : The presence of a tetrahydrothiophene ring, fluorinated aromatic groups, and an amide functional group significantly influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural complexity. Preliminary studies suggest the following potential activities:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve interference with cellular signaling pathways critical for cancer cell survival.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

- Neuroprotective Effects : The activation of G protein-gated inwardly rectifying potassium (GIRK) channels has been linked to neuroprotective effects, indicating potential applications in neurodegenerative diseases.

The biological activity is largely attributed to the following mechanisms:

- GIRK Channel Activation : The compound acts as an activator of GIRK channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.

- Reactivity with Biological Targets : The presence of fluorine atoms enhances the lipophilicity and reactivity of the compound, allowing it to interact effectively with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparación Con Compuestos Similares

Key Observations:

Dual fluorination (4-fluoro and 3-fluorobenzyl) may improve metabolic stability and target affinity, as seen in analogs like 11d and L1 .

Synthetic Routes :

- The target compound likely follows a multi-step synthesis involving benzoylation of a tetrahydrothiophene sulfone intermediate, analogous to methods in and (e.g., NaH-mediated acylation) .

- In contrast, L1–L3 ligands employ thiourea coupling, while 11d uses adamantane functionalization under photocatalytic conditions .

Biological and Catalytic Activity: While the target compound lacks direct activity data, L1–L3 demonstrate catalytic utility in C–C coupling (~70–90% conversion), and 11d exhibits regioselective fluorination capabilities .

Research Findings and Implications

- Fluorination Effects : Fluorine atoms at the 4- and 3-positions likely reduce electron density on the benzamide ring, enhancing electrophilic reactivity or π-stacking interactions, as observed in photocatalytic analogs .

- Synthetic Challenges : The dual fluorination and sulfone groups may complicate purification, necessitating chromatography or recrystallization (e.g., uses 10% EtOAc in PE) .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features:

- A tetrahydrothiophene dioxane ring (enhancing metabolic stability via sulfone groups).

- Fluorinated benzamide (improving lipophilicity and target binding).

- 3-Fluorobenzyl group (modulating steric and electronic interactions with receptors). These groups synergistically enhance interactions with enzymes or receptors, as seen in analogs with antiviral/anticancer activity .

Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict binding modes, complemented by mutagenesis studies to validate key residues.

Q. What are standard synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis typically involves:

- Step 1 : Amide coupling between 4-fluorobenzoic acid derivatives and tetrahydrothiophene-3-amine precursors.

- Step 2 : Alkylation with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Catalysts : Palladium or nickel complexes for cross-coupling steps (e.g., Suzuki-Miyaura). Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and stoichiometry to improve yields (>70%) and purity (HPLC >95%) .

Q. Which biological assays are commonly used to evaluate its pharmacological potential?

- In vitro :

- Kinase inhibition assays (e.g., ELISA for IC₅₀ determination).

- Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7).

- In vivo : Murine models for pharmacokinetics (e.g., bioavailability via oral administration).

Data Interpretation : Compare results to structurally similar compounds (e.g., analogs lacking fluorination show reduced activity) .

- In vivo : Murine models for pharmacokinetics (e.g., bioavailability via oral administration).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Technique : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement .

- Key Metrics : Bond angles (e.g., 73.9° tilt of fluorophenyl groups) and non-covalent interactions (C–H⋯F, 2.98 Å) influence conformational stability.

- Contradiction Resolution : If NMR data conflicts with crystallography, prioritize SCXRD for rigid structures but validate with dynamic NMR in solution .

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound?

- Variables :

- Fluorine position : Compare 3-F vs. 4-F benzyl groups.

- Stereochemistry : Synthesize enantiomers via chiral HPLC.

- Assays : Test each variant against target enzymes (e.g., kinases) and off-targets (e.g., cytochrome P450).

- Data Analysis : Use multivariate regression to correlate substituents with IC₅₀ values .

Q. What strategies address contradictory results in biological activity across assays?

- Case Example : If a compound shows high in vitro potency but low in vivo efficacy:

- Check solubility : Use PEG-400 or cyclodextrin formulations.

- Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 inhibition).

- Advanced Tools : LC-MS/MS for metabolite identification; adjust substituents (e.g., replace labile ester groups) .

Q. How can reaction conditions be scaled without compromising yield or purity?

- Scale-Up Challenges : Exothermic reactions (e.g., amide coupling) require controlled heating (jacketed reactors).

- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane).

- Quality Control : In-line FTIR for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.